

Unveiling the Elusive Chemistry of (3R,15Z)-3-hydroxytetracosenoyl-CoA: A Technical Overview

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Compound of Interest

Compound Name: (3R,15Z)-3-hydroxytetracosenoyl-CoA

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(3R,15Z)-3-hydroxytetracosenoyl-CoA is a long-chain fatty acyl-CoA molecule that, despite its specific structure, remains largely uncharacterized in publicly available scientific literature. While its general classification as a 3-hydroxy fatty acyl-CoA suggests a role in fatty acid metabolism, detailed experimental data on its chemical and physical properties, as well as its specific biological functions, are scarce. This technical guide synthesizes the currently available information and provides a framework for understanding its potential significance.

Core Chemical Identity

(3R,15Z)-3-hydroxytetracosenoyl-CoA is a derivative of tetracosenoic acid, a 24-carbon fatty acid. Its structure is defined by three key features: a hydroxyl group at the third carbon position with R stereochemistry, a cis (Z) double bond between the 15th and 16th carbons, and its esterification to coenzyme A.

Tabulated Physicochemical Properties

Due to a lack of direct experimental studies on **(3R,15Z)-3-hydroxytetracosenoyl-CoA**, the following table presents computed data for the closely related saturated analogue, 3-

hydroxytetracosanoyl-CoA, and the specific isomer of interest. These values are predicted and should be considered as estimates pending experimental verification.

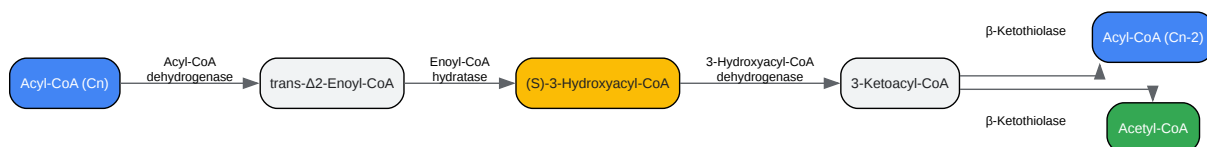
Property	Value (for 3-hydroxytetracosanoyl-CoA)	Value (for (3R,15Z)-3-hydroxytetracosenoyl-CoA)	Data Source
Molecular Formula	C45H82N7O18P3S	C45H80N7O18P3S	PubChem[1]
Molecular Weight	1134.2 g/mol	1132.14 g/mol	PubChem, Nordic Biosite[1][2]
Monoisotopic Mass	1133.46499096 Da	1131.4493 Da	PubChem[1][3]
XLogP3	4.7	3.7 (predicted)	PubChem[1][3]

Note: The provided molecular weight from a commercial supplier for **(3R,15Z)-3-hydroxytetracosenoyl-CoA** is 1132.14 g/mol .[2]

Potential Role in Metabolic Pathways

While no specific signaling or metabolic pathways have been explicitly detailed for **(3R,15Z)-3-hydroxytetracosenoyl-CoA**, its structure as a 3-hydroxyacyl-CoA strongly implicates it in fatty acid metabolism. 3-hydroxyacyl-CoA intermediates are central to both fatty acid beta-oxidation (breakdown) and fatty acid elongation (synthesis).

The following diagram illustrates the general context of where a 3-hydroxyacyl-CoA derivative would fit within the mitochondrial fatty acid beta-oxidation spiral.



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Caption: Generalized Fatty Acid Beta-Oxidation Cycle.

It is plausible that **(3R,15Z)-3-hydroxytetracosenoyl-CoA** is an intermediate in the metabolism of (15Z)-tetracosenoyl-CoA. The "R" stereochemistry at the 3-hydroxy position is noteworthy, as mitochondrial beta-oxidation typically proceeds via the "S" enantiomer. This could suggest involvement in a different metabolic route, potentially peroxisomal oxidation or a specialized biosynthetic pathway.

Experimental Protocols: A Call for Future Research

A significant gap exists in the scientific literature regarding the experimental methodologies for the synthesis, purification, and analysis of **(3R,15Z)-3-hydroxytetracosenoyl-CoA**. To advance the understanding of this molecule, the following experimental avenues are proposed:

1. Chemical Synthesis and Purification:

- **Retrosynthetic Analysis:** A potential synthetic route could involve the stereoselective reduction of a corresponding 3-ketoacyl precursor. The synthesis of the (15Z)-tetracosenoic acid backbone would likely be achieved through Wittig-type reactions or other stereoselective olefination methods.
- **Purification:** High-performance liquid chromatography (HPLC), likely reverse-phase, would be a critical tool for purifying the final product from reaction mixtures.

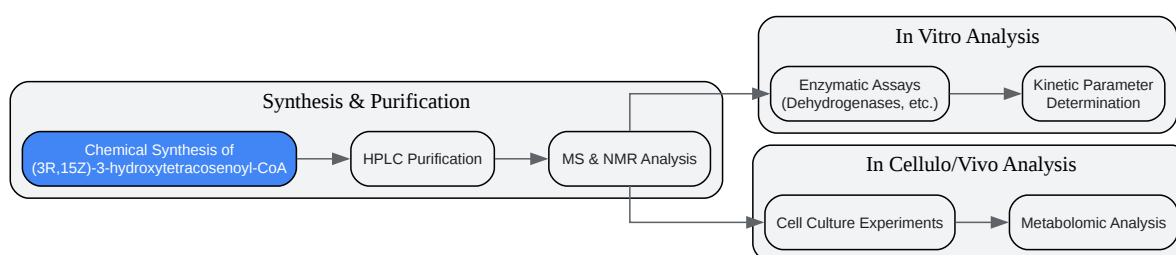
2. Structural Elucidation:

- **Mass Spectrometry (MS):** High-resolution mass spectrometry would be essential to confirm the elemental composition. Tandem MS (MS/MS) would help in sequencing the fatty acyl chain and confirming the position of the hydroxyl group and the double bond.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR would be crucial for confirming the overall structure, including the stereochemistry of the hydroxyl group and the geometry of the double bond.

3. In Vitro Enzymatic Assays:

- Substrate for Dehydrogenases/Dehydratases: Establishing assays with purified 3-hydroxyacyl-CoA dehydrogenases and dehydratases would determine if **(3R,15Z)-3-hydroxytetracosenoyl-CoA** can be processed by known enzymes in fatty acid metabolism.
- Enzyme Kinetics: Determining Michaelis-Menten kinetics (K_m and V_{max}) would provide quantitative data on enzyme-substrate interactions.

The following workflow outlines a potential experimental approach for investigating the metabolic fate of this molecule.



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Caption: Proposed Workflow for Investigating **(3R,15Z)-3-hydroxytetracosenoyl-CoA**.

Conclusion and Future Directions

(3R,15Z)-3-hydroxytetracosenoyl-CoA represents a molecule of potential interest within the complex landscape of lipid metabolism. However, the current body of scientific knowledge is insufficient to fully delineate its chemical properties and biological role. The data presented here, largely based on computational predictions for related structures, underscores the need for foundational research. Future efforts should focus on the chemical synthesis of this specific isomer, followed by rigorous experimental characterization and its use in biochemical and cell-based assays to elucidate its metabolic fate and function. Such studies will be invaluable for drug development professionals and scientists exploring the nuances of fatty acid metabolism and its implications in health and disease.

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References

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